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7-Methoxy-3,3-dimethylisoindolin-1-one

Medicinal Chemistry Structure-Activity Relationship Isomeric Purity

Regioisomeric impurity or incorrect substitution patterns confound SAR in MDM2-p53 and IMPDH programs. This 7-methoxy-3,3-dimethylisoindolin-1-one provides precisely characterized substitution (methoxy at position 7, gem-dimethyl at position 3) for systematic structure-activity studies. • Documented IMPDH2 inhibition: Ki = 320 nM (IMPDH1 Ki = 340 nM) - use as SAR threshold • Paired with 5-methoxy regioisomer (CAS 184906-29-4) for positional effect mapping • 3,3-Dimethyl group enables metabolic stability quantification vs. des-methyl analog

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 184906-30-7
Cat. No. B3324414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3,3-dimethylisoindolin-1-one
CAS184906-30-7
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=CC=C2)OC)C(=O)N1)C
InChIInChI=1S/C11H13NO2/c1-11(2)7-5-4-6-8(14-3)9(7)10(13)12-11/h4-6H,1-3H3,(H,12,13)
InChIKeyDZOAVMFKEIESAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3,3-dimethylisoindolin-1-one: Structural and Physicochemical Profile


7-Methoxy-3,3-dimethylisoindolin-1-one (CAS 184906-30-7) is a substituted isoindolin-1-one derivative with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as a core motif in numerous bioactive molecules and drug candidates targeting diverse pathways including MDM2-p53 protein-protein interactions and various kinase enzymes [1]. This specific compound features a methoxy group at the 7-position and geminal dimethyl substitution at the 3-position of the isoindolinone ring, a substitution pattern that distinguishes it from its regioisomeric analog 5-Methoxy-3,3-dimethylisoindolin-1-one (CAS 184906-29-4) .

MDM2-p53 protein-protein interaction studies
IMPDH enzyme inhibition assay context
Regioisomeric SAR probe (7-OCH3 vs 5-OCH3)
Gem-dimethyl metabolic stability research

Why This Isoindolinone Cannot Be Replaced by Generic Analogs


Isoindolin-1-one derivatives are not functionally interchangeable. The position of the methoxy substituent on the aromatic ring (7- vs. 5-position) profoundly alters the electronic distribution, molecular dipole moment, and steric environment around the lactam carbonyl, which is critical for target binding [1]. In the context of MDM2-p53 inhibition, minor changes to the isoindolinone substitution pattern have been shown to drastically affect binding potency, with certain regioisomers exhibiting orders-of-magnitude differences in activity [2]. The gem-dimethyl group at the 3-position further imposes conformational constraint and influences metabolic stability relative to unsubstituted or mono-substituted analogs [3]. Therefore, procuring the specific 7-methoxy-3,3-dimethyl substitution pattern is essential for maintaining structure-activity relationship (SAR) integrity in lead optimization programs.

Regioisomer mismatch
5-methoxy analog may shift electronic distribution and target engagement profile
Metabolic liability
3-unsubstituted analogs lack gem-dimethyl constraint, potentially altering in vivo stability
Scaffold class difference
Nutlin-based MDM2 inhibitors do not offer isoindolinone diversification vectors

Quantitative Differentiation from Closest Analogs


Regioisomeric Impact of Methoxy Position on Target Engagement

The 7-methoxy substitution pattern in 7-Methoxy-3,3-dimethylisoindolin-1-one (CAS 184906-30-7) is regioisomerically distinct from the 5-methoxy analog (CAS 184906-29-4). In isoindolinone-based MDM2 inhibitors, the position of substituents on the aromatic ring dictates the orientation of key hydrophobic contacts within the MDM2 binding pocket [1]. While direct head-to-head IC50 data for these two specific regioisomers are not publicly available, patent SAR tables for closely related isoindolinone series demonstrate that methoxy positional isomerism can alter MDM2 binding affinity by 10- to 100-fold [2]. The 7-position places the methoxy group para to the lactam carbonyl, influencing the electron density at the carbonyl oxygen—a key hydrogen bond acceptor in target engagement—differently than the 5-methoxy isomer, which places the substituent meta to the carbonyl [3].

Regioisomeric Impact
Class-level
7-OCH3 (para): resonance contribution to carbonyl
5-OCH3 (meta): minimal effect
ΔpKa ≈ 0.3–0.5 (predicted)
Regioisomeric purity critical for SAR interpretation
No direct comparative biochemical assay available
Medicinal Chemistry Structure-Activity Relationship Isomeric Purity

Gem-Dimethyl Conformational Constraint and Metabolic Stability

The 3,3-dimethyl substitution in 7-Methoxy-3,3-dimethylisoindolin-1-one introduces a quaternary carbon center that eliminates conformational flexibility at the 3-position, in contrast to 3-unsubstituted isoindolin-1-ones (e.g., 7-Methoxyisoindolin-1-one, CAS 934389-18-1) which possess a methylene group capable of enolization and racemization under physiological conditions . The gem-dimethyl group also blocks a potential site of oxidative metabolism, as the 3-position benzylic C-H bonds in unsubstituted analogs are susceptible to cytochrome P450-mediated hydroxylation [1]. This structural feature is directly analogous to the metabolic stabilization strategy employed in other gem-dimethyl-containing drug candidates where the quaternary center increased metabolic half-life by 3- to 10-fold compared to the unsubstituted parent [2].

Gem-Dimethyl Constraint
Class-level
Predicted 3- to 10-fold increase in microsomal half-life vs unsubstituted analog
Supports metabolic stability research
Class-level inference from gem-dimethyl SAR literature
Conformational Analysis Metabolic Stability Lead Optimization

IMPDH2 Inhibitory Activity and Baseline Biochemical Annotation

7-Methoxy-3,3-dimethylisoindolin-1-one has been evaluated in biochemical assays against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppressive and antiviral indications [1]. The compound demonstrated a Ki of 320 nM when tested for inhibition towards the IMP substrate of human IMPDH2, and a Ki of 340 nM towards the NAD substrate of IMPDH1 [1]. As a comparator baseline, the endogenous IMP substrate has a Km for IMPDH2 of approximately 14 μM, indicating the compound competes with substrate binding at sub-micromolar concentrations [2]. While direct comparative data against the 5-methoxy regioisomer on IMPDH2 are not available, this data establishes a quantitative biochemical annotation for the 7-methoxy-3,3-dimethyl substitution pattern that can serve as a reference point for analog differentiation [3].

IMPDH2 Inhibition
Reported
Ki = 320 nM (IMPDH2, IMP substrate)
Ki = 340 nM (IMPDH1, NAD substrate)
Supports IMPDH enzyme inhibition assay context
IMPDH2/IMPDH1 selectivity ratio ≈ 1.06
Enzyme Inhibition IMPDH Immunosuppression

Isoindolinone Scaffold Privilege in MDM2-p53 Inhibition

The isoindolin-1-one scaffold has been extensively validated as a privileged chemotype for inhibiting the MDM2-p53 protein-protein interaction, a high-value oncology target [1]. Patent US 8,618,158 explicitly claims isoindolin-1-one derivatives bearing 3,3-dimethyl substitution as MDM2-p53 inhibitors with demonstrated in vitro activity [2]. Within this patent series, compounds featuring substituted aromatic rings (including methoxy-substituted variants) showed IC50 values in the range of 0.1–10 μM in MDM2 binding assays [2]. In contrast, alternative scaffolds such as nutlins (imidazoline-based MDM2 inhibitors) possess distinct physicochemical and intellectual property profiles, but their core structure precludes the synthetic diversification accessible through the isoindolinone benzolactam ring system [3]. The isoindolinone scaffold thus offers a differentiated vector for lead optimization not available to nutlin-class inhibitors.

Scaffold Differentiation
Class-level
Isoindolinone series IC50 0.1–10 μM (MDM2)
Nutlin-3a IC50 = 0.09 μM
Isoindolinone scaffold offers distinct SAR vectors
Nutlin scaffold has limited diversification points
Protein-Protein Interaction MDM2-p53 Cancer Therapeutics

Recommended Research Application Scenarios


MDM2-p53 Lead Optimization via Regioisomeric SAR Exploration

Research teams developing isoindolinone-based MDM2-p53 inhibitors should procure 7-Methoxy-3,3-dimethylisoindolin-1-one as part of a systematic regioisomeric scan. The 7-methoxy substitution pattern places the electron-donating group para to the lactam carbonyl, modulating hydrogen bond acceptor strength differently than the 5-methoxy analog [1]. Pairing this compound with its 5-methoxy regioisomer (CAS 184906-29-4) enables direct measurement of positional effects on MDM2 binding affinity, a critical SAR dimension identified in patent filings for this target class [2].

IMPDH Inhibitor Screening with a Biochemical Activity Anchor

For immunology or antiviral drug discovery programs targeting IMPDH, 7-Methoxy-3,3-dimethylisoindolin-1-one provides a characterized starting point with a documented Ki of 320 nM against IMPDH2 [1]. This quantitative anchor allows medicinal chemists to assess whether synthetic modifications to the isoindolinone core improve or degrade IMPDH affinity, using the 320 nM value as a go/no-go threshold for compound progression in screening cascades. The near-equipotent activity against IMPDH1 (Ki = 340 nM) also indicates this scaffold's utility for pan-IMPDH inhibition strategies [1].

Metabolic Stability Profiling of Gem-Dimethyl Substitution

Drug metabolism researchers should utilize 7-Methoxy-3,3-dimethylisoindolin-1-one alongside 7-Methoxyisoindolin-1-one (CAS 934389-18-1) in paired microsomal or hepatocyte stability assays to quantify the metabolic shielding effect of the 3,3-dimethyl group [1]. Such head-to-head studies can empirically validate the gem-dimethyl stabilization strategy for the isoindolinone scaffold, generating data that informs go/no-go decisions on analog progression based on in vitro intrinsic clearance measurements [2].

Chemical Biology Profiling of Demethylase Isoform Selectivity

The documented interaction of structurally related isoindolinones with demethylase enzymes [1] supports the use of 7-Methoxy-3,3-dimethylisoindolin-1-one in selectivity panels against the AlkB homolog family and other 2-oxoglutarate-dependent dioxygenases. Procurement of this compound alongside its 5-methoxy and des-methoxy analogs enables systematic profiling of substitution pattern effects on demethylase isoform selectivity, addressing a key challenge in epigenetic probe development where off-target activity confounds biological interpretation [2].

Application
Selection Property
Validation Focus
MDM2-p53 PPI SAR studies
Regioisomeric substitution position (7-OCH3 vs 5-OCH3)
Binding affinity shift across regioisomers
IMPDH enzyme inhibition screening
IMPDH2 inhibition benchmark
Activity comparison across isoindolinone analogs
Metabolic stability profiling
Gem-dimethyl substitution pattern
In vitro half-life difference vs 3-unsubstituted analog
Demethylase selectivity profiling
Methoxy positional isomerism
Isoform selectivity profile determination
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